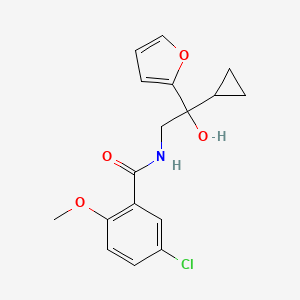

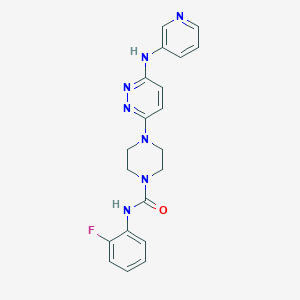

![molecular formula C25H22O8 B2450889 Tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate CAS No. 869079-44-7](/img/structure/B2450889.png)

Tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate, also known as TBOA, is a novel and potent inhibitor of the excitatory amino acid transporter 3 (EAAT3). EAAT3 is a member of the family of glutamate transporters, which are responsible for the uptake of glutamate from the synaptic cleft and the termination of glutamatergic neurotransmission. TBOA has been extensively studied for its potential as a research tool in neuroscience, as well as for its therapeutic potential in the treatment of neurological disorders.

科学的研究の応用

Synthesis and Chemical Reactions

One-pot Synthesis of Furo[3,2-c]oxepin-4-one Derivatives : Tert-butyl 2-(2-hydroxytetrahydrofuran-2-yl)acetates were utilized in a one-pot synthesis process with alkenes, facilitated by cerium(IV) ammonium nitrate. This reaction yielded 2,3,7,8-Tetrahydrofuro[3,2-c]oxepin-4(6H)-ones through a 3+2-type dihydrofuran formation and subsequent lactonization (Kobayashi et al., 2004).

Silver-Catalyzed tert-Butyl 3-Oxopent-4-ynoate π-Cyclizations : Research demonstrates the use of tert-Butyl 2,5-diaryl-3-oxopent-4-ynoates in π-cyclizations activated by Ag(I) salts. The process involves de-tert-butylating π-cyclizations either in a 6-endo-dig mode forming 3,6-diaryl-4-hydroxy-2-pyrones, or a 5-exo-dig mode yielding (Z)-configured 2-aryl-4-(arylmethylidene)tetronic acids (Hermann & Brückner, 2018).

Application in Stereochemistry : NMR spectroscopy was applied to assign absolute configurations of 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one and its esters. This involved observing NOESY correlations and calculating chemical shift anisotropy (Jakubowska et al., 2013).

Zinc- and Samarium-Promoted Substitution Reactions : Research on (2R,3R)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxoazetidin-2-yl Acetate showcased its use in substitution reactions. The study included zinc-mediated reactions leading to expected substitution products and samarium-promoted reactions yielding anomalous substitution products (Valiullina et al., 2018).

Chemical Degradation Studies

- Degradation Pathways in UV/H2O2 Process : A study focused on the degradation of methyl tert-butyl ether (MTBE) under UV/H2O2 process, which generated tert-butyl formate and other byproducts. This work is essential for understanding the environmental fate of such compounds (Stefan, Mack, & Bolton, 2000).

特性

IUPAC Name |

tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O8/c1-25(2,3)33-22(27)13-30-15-8-9-16-17(12-21(26)31-20(16)11-15)18-10-14-6-5-7-19(29-4)23(14)32-24(18)28/h5-12H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLBLGBDRBPREZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

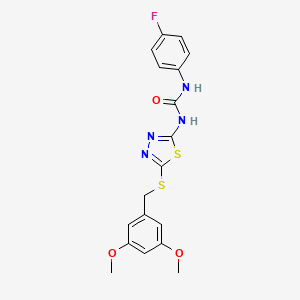

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-naphthamide hydrochloride](/img/structure/B2450806.png)

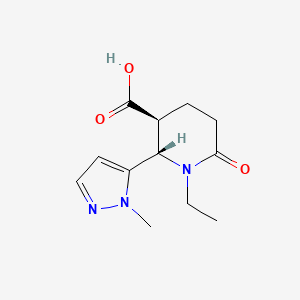

![9-chloro-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2450808.png)

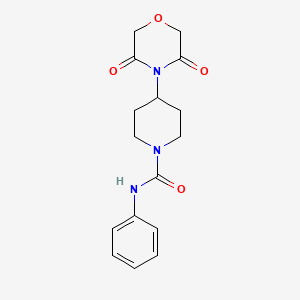

![N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2450811.png)

![Tert-butyl N-[[1-(1-prop-2-enoylpiperidin-3-yl)triazol-4-yl]methyl]carbamate](/img/structure/B2450812.png)

![7-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2450820.png)

![Tert-butyl 5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2450823.png)